N-(2,3-dihydro-1H-inden-5-yl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
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Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including a piperazine ring, a pyrazole ring, and a pyridazine ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactionsThe reaction conditions often include the use of coupling reagents, such as TBTU, and bases like lutidine to facilitate the formation of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-5-yl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of multiple reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Lutidine, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit bacterial cell division by targeting key proteins involved in the process .
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Indole derivatives: Known for their diverse biological activities.
Uniqueness
N-(2,3-dihydro-1H-inden-5-yl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific disciplines.
Biological Activity
N-(2,3-dihydro-1H-inden-5-yl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its anticancer properties, antibacterial effects, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
- IUPAC Name : N-(2,3-dihydro-1H-inden-5-yl)-2-{3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
Anticancer Activity
Recent studies have demonstrated significant anticancer activity of this compound against various cancer cell lines.
Case Studies and Findings
-
Cytotoxicity Against Cancer Cell Lines :
- In vitro testing showed that the compound exhibited potent cytotoxic effects against A549 (lung cancer), DU145 (prostate cancer), and HepG2 (liver cancer) cell lines. The IC₅₀ values ranged from 10 to 30 μM across different studies.
- A study reported an IC₅₀ value of 15.15 μM against A549 cells, indicating strong antiproliferative activity .
-
Mechanism of Action :
- The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. This was evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells.
Antibacterial Activity
The compound also shows promising antibacterial properties.
Findings
- Inhibition of Bacterial Growth :
- In vitro assays indicated that the compound had a minimum inhibitory concentration (MIC) of 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating its potential as an antibacterial agent .
- The compound was effective in preventing biofilm formation in staphylococcal strains without significantly affecting planktonic cell viability, which is crucial for treating chronic infections associated with biofilms .
Data Tables
Activity | Cell Line/Organism | IC₅₀/MIC (μM) | Notes |
---|---|---|---|
Anticancer Activity | A549 | 15.15 | Induces apoptosis |
Anticancer Activity | DU145 | 20.00 | Strong antiproliferative effect |
Anticancer Activity | HepG2 | 25.00 | Modulates apoptosis pathways |
Antibacterial Activity | MRSA | 0.98 | Prevents biofilm formation |
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S/c1-4-29-24(31)23-22(19-13-18(32-3)10-11-20(19)28(23)2)27-25(29)33-14-21(30)26-17-9-8-15-6-5-7-16(15)12-17/h8-13H,4-7,14H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZZSJAKYUMERO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC5=C(CCC5)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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